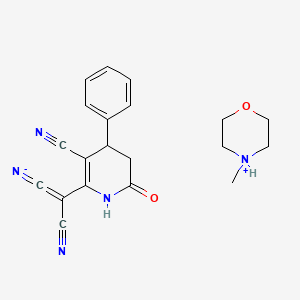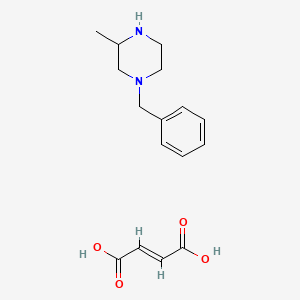
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid. This compound is primarily used in proteomics research and has a molecular formula of C28H51N3O4 with a molecular weight of 493.72 . It is known for its role as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine involves multiple steps, starting from sphingosine. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sphingosine molecule is replaced by an azide ion. The pivaloyl groups are then introduced through esterification reactions using pivaloyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is primarily used in proteomics research. It serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . Additionally, it inhibits calmodulin-dependent enzymes, making it a valuable tool in studying signal transduction pathways and enzyme regulation .
Mécanisme D'action
The compound exerts its effects by inhibiting protein kinase C activity and phorbol dibutyrate binding. This inhibition is likely due to the interaction of the azido group with the active site of the enzyme, preventing substrate binding and subsequent enzyme activity. The pivaloyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-1-pivaloyl-D-erythro-Sphingosine: This compound is also a derivative of sphingosine and serves as a selective inhibitor of protein kinase C activity.
Sphingosine: The parent compound, which is a key component of sphingolipids and plays a crucial role in cell signaling and membrane structure.
Uniqueness
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is unique due to the presence of both azido and pivaloyl groups, which confer specific inhibitory properties and enhance its utility in proteomics research. The dual pivaloyl groups may provide increased stability and specificity compared to similar compounds with only one pivaloyl group.
Propriétés
Formule moléculaire |
C28H51N3O4 |
|---|---|
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-azido-3-(2,2-dimethylpropanoyloxy)octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H51N3O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(35-26(33)28(5,6)7)23(30-31-29)22-34-25(32)27(2,3)4/h20-21,23-24H,8-19,22H2,1-7H3/b21-20+/t23-,24+/m0/s1 |
Clé InChI |
JLUIQNXSWIOAHS-UVAUYHEJSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



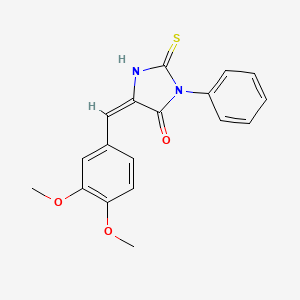
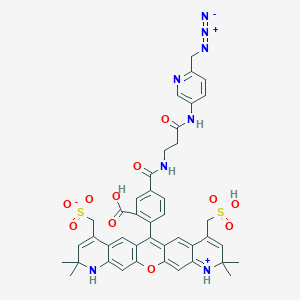
![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
![1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721899.png)
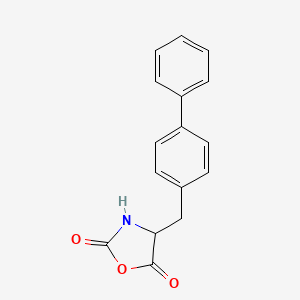
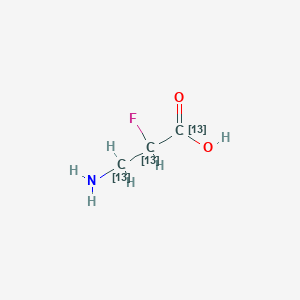

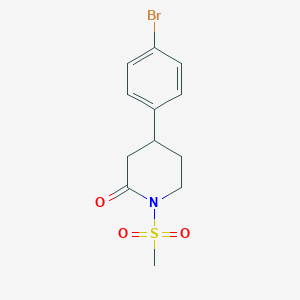


![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
